molecular formula C21H23N5 B2676931 11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 305333-66-8

11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

Cat. No.: B2676931
CAS No.: 305333-66-8
M. Wt: 345.45
InChI Key: FRNZPOONXMOPOW-UHFFFAOYSA-N
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Description

The compound 11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile (hereafter referred to as the target compound) is a polycyclic heteroaromatic system featuring a tricyclic core fused with a piperazine moiety substituted with a 2-methylpropenyl group. Its structural complexity arises from the diazatricyclo framework, which integrates nitrogen atoms at positions 1 and 8, and a carbonitrile group at position 10. The piperazine substituent likely enhances solubility and modulates electronic properties, while the methylpropenyl group may influence steric interactions and reactivity .

Properties

IUPAC Name

3-methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5/c1-15(2)14-24-8-10-25(11-9-24)20-12-16(3)17(13-22)21-23-18-6-4-5-7-19(18)26(20)21/h4-7,12H,1,8-11,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNZPOONXMOPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC(=C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile typically involves multiple steps, including the formation of the tricyclic core and the introduction of the piperazine and nitrile groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the functional groups introduced.

Scientific Research Applications

11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may interact with biological molecules, making it a candidate for studying biochemical pathways and mechanisms.

    Medicine: Potential therapeutic applications could include acting as a drug candidate for targeting specific diseases or conditions.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile exerts its effects depends on its interaction with molecular targets and pathways. This could involve binding to specific receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. The exact mechanism would require detailed studies to elucidate the molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The target compound belongs to a broader class of nitrogen-rich heterocycles with carbonitrile substituents. Below is a detailed comparison with structurally similar compounds, focusing on substituent effects, physicochemical properties, and synthesis pathways.

Substituent Variations in Piperazine Derivatives

Table 1: Substituent Effects on Piperazine-Modified Tricyclic Compounds
Compound Name Substituent on Piperazine Molecular Formula Molecular Weight Key Properties
Target Compound 2-Methylpropenyl C₂₀H₂₂N₆ 370.45 g/mol Expected enhanced lipophilicity due to propenyl group; potential for Michael addition reactions
12-Ethyl-11-methyl-13-[4-(pyridin-2-yl)piperazin-1-yl]-1,8-diazatricyclo[...]trideca-...-carbonitrile Pyridin-2-yl C₂₄H₂₅N₇ 435.51 g/mol Pyridinyl group may enhance π-π stacking interactions; higher molecular weight impacts solubility
13-Chloro-11-(chloromethyl)-1,8-diazatricyclo[...]trideca-...-carbonitrile Chloromethyl/Chloro C₁₃H₇Cl₂N₃ 276.12 g/mol Electrophilic chloro groups increase reactivity (e.g., nucleophilic substitution); lower molecular weight

Key Observations :

Carbonitrile-Containing Heterocycles

Table 2: Comparison with Thiazolo-Pyrimidine Carbonitrile Derivatives
Compound (from ) Core Structure Substituent(s) Melting Point (°C) IR ν(CN) (cm⁻¹) Notable Spectral Features
(2Z)-2-(2,4,6-Trimethylbenzylidene)-...thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene 243–246 2,219 ¹H NMR: δ 2.24–2.37 (multiple CH₃ groups); ¹³C NMR: 15.04–171.18 ppm (aromatic carbons)
(2Z)-2-(4-Cyanobenzylidene)-...thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine 4-Cyanobenzylidene 213–215 2,209 ¹H NMR: δ 7.41–8.01 (aromatic protons); MS: m/z 403 (M⁺)
Target Compound Diazatricyclo Methylpropenyl-piperazine N/A ~2,200 (estimated) Predicted strong CN stretch; piperazine protons likely resonate at δ 2.5–3.5 ppm

Key Observations :

  • The target compound’s tricyclic core likely confers greater rigidity compared to bicyclic thiazolo-pyrimidines, affecting both melting points and solubility.
  • Carbonitrile IR stretches (~2,200 cm⁻¹) are consistent across analogs, but substituents influence electronic environments (e.g., electron-withdrawing cyano groups in 11b lower ν(CN)) .

Challenges :

  • Steric hindrance from the tricyclic core in the target compound may reduce reaction efficiency compared to simpler bicyclic systems .

Biological Activity

The compound 11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile (CAS No. 305333-66-8) belongs to a class of molecules known as substituted pyrido[1,2-a]benzimidazoles. Its complex structure and potential biological activities warrant a detailed examination of its pharmacological properties and mechanisms of action.

Molecular Structure

The molecular formula of the compound is C21H23N5C_{21}H_{23}N_{5} with a molecular weight of 345.45 g/mol. The key structural features include:

  • A central pyrido[1,2-a]benzimidazole core.
  • A methyl group at the 3rd position.
  • A cyano group at the 4th position.
  • A piperazinyl ring linked to the core at the 1st position, which is further substituted with a 2-methylprop-2-enyl group (isopropenyl).

Affinity for Serotonin Receptors

Research indicates that piperazine derivatives can act as agonists or antagonists at serotonin receptors:

  • 5-HT_1A Receptor: Often associated with anxiolytic effects.
  • 5-HT_7 Receptor: Involved in mood regulation and cognitive functions.

In Vitro Studies

In vitro studies on related compounds have demonstrated their ability to inhibit cAMP production induced by agonists in HEK293 cells, indicating potential antagonistic activity at serotonin receptors. For example, compounds similar to this one have been evaluated for their functional activity against various serotonin receptors, showcasing their pharmacological potential.

Case Studies and Research Findings

  • Serotonin Receptor Binding Studies:
    • Compounds structurally related to this compound were tested for their binding affinities and functional activities at serotonin receptors. They exhibited varied interactions that suggest a potential therapeutic role in treating depression and anxiety disorders.
  • Drug Interaction Profiles:
    • Studies on piperazine derivatives have highlighted their interactions with cytochrome P450 enzymes, essential for drug metabolism. For instance, some derivatives showed weak inhibition of CYP3A4, suggesting a lower risk for drug-drug interactions compared to other compounds.

Summary of Biological Activities

Activity TypeObserved EffectsReference
Serotonin Receptor BindingHigh affinity for 5-HT receptors
cAMP InhibitionAntagonistic effects on cAMP production
Cytochrome P450 InteractionWeak inhibition of CYP3A4

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